(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanamine
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Overview
Description
(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine is an organic compound with the molecular formula C14H14FN. It is a derivative of biphenyl, featuring a fluorine atom and a methyl group attached to the biphenyl structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4’-methyl-1,1’-biphenyl: Similar structure but lacks the methanamine group.
4-Fluoro-4’-methoxybiphenyl: Similar structure but contains a methoxy group instead of a methyl group.
Uniqueness
(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine is unique due to the presence of both a fluorine atom and a methanamine group, which confer specific chemical properties and reactivity. This combination makes it particularly useful in certain research and industrial applications .
Properties
Molecular Formula |
C14H14FN |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
[5-fluoro-2-(4-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H14FN/c1-10-2-4-11(5-3-10)14-7-6-13(15)8-12(14)9-16/h2-8H,9,16H2,1H3 |
InChI Key |
OEFLUNLNUXDLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)CN |
Origin of Product |
United States |
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